1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLFTSBFMPGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring and the phenylpropanone group. Common reagents used in these reactions include isopropyl alcohol, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Comparative Insights:
Core Heterocycle Influence: The target compound’s pyrimidine core contrasts with imidazopyridine (e.g., ) or thiazole (e.g., ) cores in analogs. Replacement of pyrimidine with imidazopyridine (as in ) introduces bulkier aromatic systems, which may improve receptor affinity but reduce metabolic stability.
Substituent Effects: The 6-isopropoxy group on the pyrimidine ring distinguishes the target from CAS 946231-21-6 (phenoxy-substituted). Isopropoxy’s higher lipophilicity (LogP ~2.8 vs. phenoxy’s ~2.3) could enhance membrane permeability but may increase hepatic metabolism risk . Trifluoromethyl groups (e.g., in UDO ) improve metabolic stability and electronegativity, enhancing target binding via halogen bonds.
Pharmacokinetic Considerations: Molecular weights of analogs range from ~402 to ~604 g/mol. The target compound (~408.5 g/mol) adheres more closely to Lipinski’s “Rule of Five” (MW < 500) than bulkier derivatives like , suggesting better oral bioavailability . Piperazine-linked compounds generally exhibit moderate solubility; however, polar substitutions (e.g., isopropoxy) may improve aqueous solubility compared to nonpolar aryl groups .
Synthetic Accessibility: Urea-linked thiazole-piperazine derivatives (e.g., ) show high yields (83–89%), indicating robust synthetic routes.
Research Findings and Implications
- Enzyme Inhibition Potential: The target compound’s structural similarity to UDO and UDD suggests possible CYP51 inhibition, a mechanism critical in antiparasitic drug development.
- Optimization Opportunities : Introducing trifluoromethyl groups (as in ) could enhance binding affinity, while maintaining the isopropoxy group may balance lipophilicity and solubility.
- Comparative Limitations : Direct biological data for the target compound are absent in the evidence. Future studies should prioritize in vitro enzyme assays and ADMET profiling.
Biological Activity
1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one, a complex organic compound, has attracted significant attention in scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
The compound's chemical formula is , and it exhibits a molecular weight of approximately 390.5 g/mol. The structure includes a piperazine ring, a pyrimidine derivative, and a phenylpropanone moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946324-23-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to various cellular responses such as apoptosis and cell cycle arrest.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by modulating kinase activity, which is crucial for regulating cell proliferation and survival. For example, research indicated that it could effectively inhibit the growth of tumor cells by disrupting key signaling pathways involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further studies are needed to elucidate its full spectrum of antimicrobial efficacy.
Study on Anticancer Activity
A notable study published in a peer-reviewed journal assessed the effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating potent anticancer activity.
Study on Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit the activity of certain kinases involved in tumor growth:
Q & A
Q. What are the established synthetic routes for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the pyrimidine core with a piperazine derivative via nucleophilic substitution under reflux conditions (e.g., using acetonitrile or DMF as solvents).
- Step 2: Introduction of the propan-1-one moiety through a Friedel-Crafts acylation or alkylation reaction.
- Step 3: Functionalization of the pyrimidine ring with isopropoxy and methyl groups using alkoxy-dehalogenation or methylation agents like methyl iodide .
Yield Optimization Strategies:
- Use catalysts such as Pd(OAc)₂ for cross-coupling steps to reduce side reactions.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to minimize impurities .
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural characterization?
- NMR Analysis: Compare experimental H/C NMR shifts with computational predictions (DFT calculations) or analogs like 3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one. Pay attention to piperazine ring proton splitting patterns (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion peaks. For ambiguous fragments, cross-reference with databases like PubChem or EPA DSSTox .
Q. What methodological approaches are recommended for initial biological activity screening?
- In vitro assays: Test receptor binding affinity (e.g., serotonin or dopamine receptors) via radioligand displacement assays. Use HEK-293 cells transfected with target receptors and measure IC₅₀ values .
- Cytotoxicity profiling: Employ MTT assays on primary cell lines (e.g., HepG2) to assess preliminary safety margins .
Advanced Research Questions
Q. How can the environmental fate of this compound be evaluated in long-term ecological studies?
- Experimental Design: Follow frameworks like Project INCHEMBIOL, which include:
- Phase 1: Determine physicochemical properties (logP, pKa) using shake-flask methods and HPLC retention times.
- Phase 2: Assess biodegradation in soil/water systems via OECD 301/307 guidelines, monitoring metabolites with LC-MS/MS .
- Modeling: Use QSAR models to predict bioaccumulation potential and ecotoxicity endpoints .
Q. What advanced techniques are suitable for analyzing receptor-ligand interactions involving this compound?
- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to model binding poses with receptors like 5-HT₁A. Validate with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) at varying temperatures to assess thermodynamic stability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis: Modify substituents (e.g., replace isopropoxy with methoxy or ethoxy groups) and compare bioactivity.
- Data Analysis: Apply multivariate regression or machine learning (e.g., Random Forest) to correlate structural descriptors (Hammett σ, molar refractivity) with IC₅₀ values .
Q. What experimental strategies mitigate thermal degradation during stability studies?
Q. How can chiral centers in derivatives of this compound be resolved and validated?
- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .
- Circular Dichroism (CD): Confirm enantiomeric purity by matching CD spectra to reference standards .
Q. What parameters are critical for validating HPLC methods for impurity profiling?
- System Suitability: Ensure resolution ≥2.0 between the compound and impurities (e.g., 2-[4-(4-fluorophenyl)piperazin-1-yl] analogs).
- Mobile Phase Optimization: Adjust pH to 4.6 with sodium acetate/1-octanesulfonate buffer and methanol (65:35 v/v) to enhance peak symmetry .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Co-Solvent Systems: Use PEG-400/water (20:80 v/v) or hydroxypropyl-β-cyclodextrin (HPBCD) complexes to achieve ≥1 mg/mL solubility.
- Salt Formation: Synthesize hydrochloride or mesylate salts via acid-base titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
